molecular formula C9H7N5O7 B14739463 1H-imidazole;2,4,6-trinitrophenol CAS No. 6011-29-6

1H-imidazole;2,4,6-trinitrophenol

Cat. No.: B14739463
CAS No.: 6011-29-6
M. Wt: 297.18 g/mol
InChI Key: HFADRRPFHLKSGA-UHFFFAOYSA-N
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Description

1H-Imidazole;2,4,6-trinitrophenol is a co-crystalline compound comprising 1H-imidazole (a heterocyclic aromatic organic compound with two nitrogen atoms) and 2,4,6-trinitrophenol (TNP, picric acid), a nitroaromatic compound with explosive and toxic properties. TNP is widely used in explosives, dyes, and pharmaceuticals due to its strong electron-withdrawing nitro groups (-NO₂) and high acidity (pKa ≈ 0.3) .

Properties

CAS No.

6011-29-6

Molecular Formula

C9H7N5O7

Molecular Weight

297.18 g/mol

IUPAC Name

1H-imidazole;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C3H4N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-5-3-4-1/h1-2,10H;1-3H,(H,4,5)

InChI Key

HFADRRPFHLKSGA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-imidazole;2,4,6-trinitrophenol typically involves the reaction of imidazole with trinitrophenol under controlled conditions. One common method is the direct nitration of imidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro groups. The reaction is carried out at low temperatures to prevent decomposition and to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of 1H-imidazole;2,4,6-trinitrophenol follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

1H-imidazole;2,4,6-trinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

1H-imidazole;2,4,6-trinitrophenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, explosives, and dyes.

Mechanism of Action

The mechanism of action of 1H-imidazole;2,4,6-trinitrophenol involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The imidazole ring can also participate in hydrogen bonding and coordination with metal ions, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Nitroaromatic Explosives

TNP shares structural and functional similarities with other nitroaromatic explosives but exhibits distinct reactivity and toxicity (Table 1).

Property 2,4,6-Trinitrophenol (TNP) 2,4,6-Trinitrotoluene (TNT) Pentaerythritol Tetranitrate (PETN)
Molecular Formula C₆H₃N₃O₇ C₇H₅N₃O₆ C₅H₈N₄O₁₂
Detonation Velocity ~7,350 m/s ~6,900 m/s ~8,400 m/s
Sensitivity High (explodes when dry) Moderate Low
Toxicity Hepatotoxic, mutagenic Carcinogenic Low acute toxicity
Applications Explosives, dyes, sensors Military explosives Plastic explosives, detonators

Key Findings :

  • TNP’s three nitro groups enhance its acidity and electron-deficient nature, making it a potent fluorescence quencher in sensing applications .
  • Unlike TNT, TNP forms stable coordination polymers for explosive detection (e.g., Cd(II)-based sensors with 2.384 ns fluorescence lifetime in TNP’s presence) .
  • PETN’s higher detonation velocity and stability make it preferable for industrial use, but TNP’s nitro groups enable unique chemical interactions in sensor materials .
Comparison with Nitrophenol Derivatives

TNP’s nitro substitution pattern differentiates it from mono- and di-nitrophenols (Table 2).

Compound Nitro Groups pKa Fluorescence Quenching Efficiency Adsorption Selectivity
2,4,6-Trinitrophenol 3 ~0.3 95% (via inner filter effect) High (unaffected by competing phenols)
4-Nitrophenol 1 7.1 30–40% Moderate
2,4-Dinitrophenol 2 4.1 60–70% Low

Key Findings :

  • TNP’s three nitro groups create a strong electron-withdrawing effect, enabling superior fluorescence quenching in sensors (e.g., silicon nanoparticles with 6.7 ng/mL detection limit) .
  • In competitive adsorption studies, TNP’s adsorption capacity remains unaffected by 4-nitrophenol or 4-chlorophenol due to its higher electron deficiency .
Comparison with Imidazole Derivatives

Imidazole-based compounds are valued for their coordination and biological activity. However, TNP’s combination with 1H-imidazole is understudied compared to other derivatives (Table 3).

Compound Structure Key Properties Applications
1H-Imidazole;2,4,6-Trinitrophenol Co-crystal (1:1) Potential explosive or sensor material Hypothesized (limited data)
1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole Tetra-substituted imidazole Luminescent, stable Organic electronics
Trinitrophenyl-substituted nucleotides ATP analogs with TNP P2X receptor antagonists (IC₅₀ ≈ 1 nM) Neuropharmacology

Key Findings :

  • Trinitrophenyl-substituted nucleotides show nanomolar antagonism at P2X receptors, highlighting TNP’s bioactivity .
  • Imidazole-TNP co-crystals may exploit synergies between imidazole’s coordination sites and TNP’s electron deficiency, but further studies are needed .

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